molecular formula C26H24N2O2 B3064716 N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 17392-40-4

N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline

Cat. No.: B3064716
CAS No.: 17392-40-4
M. Wt: 396.5 g/mol
InChI Key: KYNPPONJAHDWFC-UHFFFAOYSA-N
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Description

N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound with the molecular formula C14H16N2O2. It is characterized by the presence of two aniline groups connected by an ethane-1,2-diylbis(oxy) linkage to a phenylene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 4-aminophenol with ethylene glycol dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-aminophenol attack the electrophilic carbon atoms of ethylene glycol dichloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is carried out in large-scale reactors under controlled temperature and pressure conditions. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethane-1,2-diylbis(oxy) linkage and phenylene ring provide a versatile framework for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[2-(4-anilinophenoxy)ethoxy]-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-3-7-21(8-4-1)27-23-11-15-25(16-12-23)29-19-20-30-26-17-13-24(14-18-26)28-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNPPONJAHDWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612201
Record name N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17392-40-4
Record name N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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